2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid
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Overview
Description
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoyl-azanediyl backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid typically involves the condensation reaction between phenol and levulinic acid in the presence of a Brønsted acid catalyst . This reaction is crucial for obtaining the desired product with high regioselectivity towards the p,p’-isomer, which is of industrial interest. Industrial production methods focus on optimizing this reaction to achieve high yields and purity .
Chemical Reactions Analysis
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers, including epoxy resins and polycarbonates.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical pathways being activated or inhibited. This compound’s ability to form stable complexes with other molecules is key to its mechanism of action .
Comparison with Similar Compounds
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid can be compared with similar compounds such as:
2,2-Bis(4-hydroxyphenyl)propane:
4,4’-Isopropylidenediphenol: This compound shares the hydroxyphenyl groups but has an isopropylidene linkage instead of the pentanoyl-azanediyl backbone.
The uniqueness of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
625833-53-6 |
---|---|
Molecular Formula |
C21H23NO7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4,4-bis(4-hydroxyphenyl)pentanoyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO7/c1-21(14-2-6-16(23)7-3-14,15-4-8-17(24)9-5-15)11-10-18(25)22(12-19(26)27)13-20(28)29/h2-9,23-24H,10-13H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WSJXKYXLRWTTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N(CC(=O)O)CC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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